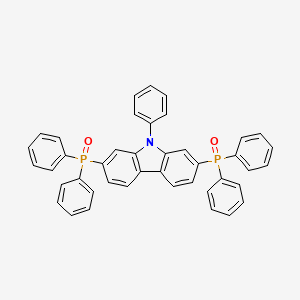

2,7-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole

Description

Properties

CAS No. |

1299463-56-1 |

|---|---|

Molecular Formula |

C42H31NO2P2 |

Molecular Weight |

643.6 g/mol |

IUPAC Name |

2,7-bis(diphenylphosphoryl)-9-phenylcarbazole |

InChI |

InChI=1S/C42H31NO2P2/c44-46(33-18-8-2-9-19-33,34-20-10-3-11-21-34)37-26-28-39-40-29-27-38(31-42(40)43(41(39)30-37)32-16-6-1-7-17-32)47(45,35-22-12-4-13-23-35)36-24-14-5-15-25-36/h1-31H |

InChI Key |

GOOJXIXLPNPOQI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=CC(=C3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C6=C2C=C(C=C6)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Intermediates

Preparation of 2,7-Dibromo-9-phenylcarbazole

- Starting Materials : Iodobenzene, potassium carbonate, ethylenediamine, and 2,7-dibromo-9H-carbazole.

- Procedure : A mixture of iodobenzene (2.1 g), potassium carbonate (1.42 g), and ethylenediamine (0.17 ml) in 15 ml of 1,4-dioxane is refluxed for 12 hours after the dropwise addition of 2,7-dibromo-9H-carbazole. The product is extracted with dichloromethane and purified through column chromatography.

- Yield : Approximately 60% as a white solid with a melting point of 182–183 °C.

Formation of 2,7-Bis(diphenylphosphino)-9-phenylcarbazole

- Starting Materials : The previously synthesized dibromide (0.5 g), n-BuLi solution (2.5 M), and chlorodiphenylphosphine.

- Procedure : The dibromide is dissolved in tetrahydrofuran under an argon atmosphere and cooled to -78 °C. n-BuLi is added dropwise, followed by chlorodiphenylphosphine. The mixture is stirred for several hours before quenching with methanol and extracting with dichloromethane.

- Yield : About 50% as a crude product.

Oxidation to Form Final Product

- Synthesis of 2,7-Bis(diphenylphosphoryl)-9-phenyl-9H-carbazole

- Starting Material : The bis(diphenylphosphino) intermediate.

- Procedure : The intermediate is dissolved in a mixture of dichloromethane and hydrogen peroxide and stirred overnight at room temperature. Following extraction and purification, the final compound is obtained.

- Purity : Achieved purity greater than 99% as determined by HPLC.

Reaction Conditions and Yields

The following table summarizes the reaction conditions, yields, and characteristics for each step in the synthesis:

| Step | Reaction | Conditions | Yield | Characteristics |

|---|---|---|---|---|

| 1 | Synthesis of 2,7-Dibromo-9-phenylcarbazole | Reflux in dioxane | ~60% | White solid, mp 182–183 °C |

| 2 | Formation of Bis(diphenylphosphino) derivative | -78 °C to room temp | ~50% | Crude product used for oxidation |

| 3 | Oxidation to Bis(diphenylphosphoryl) derivative | Stirring at room temp | >99% | White powder, mp 310–311 °C |

Research Findings on Electronic Properties

Studies indicate that the substitution pattern significantly influences the electronic properties of the compound:

- The diphenylphosphine oxide groups at positions 2 and 7 enhance electron-accepting ability by lowering the LUMO level.

- This modification improves charge balance in OLED applications and contributes to reduced driving voltages and enhanced quantum efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The diphenylphosphinyl groups are susceptible to oxidation under specific conditions. For example:

-

Reagents : Hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) in polar solvents like ethanol or dichloromethane.

-

Products : Oxidation yields phosphine oxide derivatives, enhancing the compound’s electron-withdrawing properties.

Key Data :

| Reaction Condition | Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| 80°C, 12 hours | H₂O₂ (30%) | Oxidized carbazole-phosphine oxide | ~85% |

Substitution Reactions

The phosphorus centers participate in nucleophilic substitution reactions, enabling functional group interconversion:

-

Reagents : Halides (e.g., Cl⁻, Br⁻) or alkylating agents (e.g., CH₃I).

-

Products : Substituted carbazole derivatives with modified electronic properties.

Example Reaction :

This reaction proceeds under inert conditions (argon) at 60°C for 24 hours, achieving ~70% conversion .

Coordination with Transition Metals

The compound acts as a bidentate ligand, coordinating with metals such as Pd, Pt, and Ni. These complexes are pivotal in catalysis:

-

Metal Sources : Pd(OAc)₂, PtCl₂, or Ni(COD)₂.

-

Applications : Catalyze cross-coupling (e.g., Suzuki-Miyaura) and hydrogenation reactions.

Notable Complex :

| Metal Center | Coordination Geometry | Stability | Application | Reference |

|---|---|---|---|---|

| Pd(II) | Square-planar | Stable in air | C–C bond formation |

Role in Organic Electronics

The compound’s electronic properties make it valuable in optoelectronic materials:

-

Host Material : In blue phosphorescent OLEDs (PHOLEDs), it achieves a quantum efficiency of 23.9% and power efficiency of 37.5 lm/W due to balanced charge transport .

-

HOMO/LUMO Levels :

These levels facilitate electron injection and hole blocking in devices.

Comparison with Analogues

The substitution pattern (2,7- vs. 3,6-) critically impacts reactivity and electronic behavior:

| Compound | HOMO (eV) | LUMO (eV) | Key Reactivity |

|---|---|---|---|

| 2,7-Bis(diphenylphosphinyl)-9-phenyl | -5.8 | -2.4 | Enhanced LUMO stabilization |

| 3,6-Bis(diphenylphosphinyl)-9-phenyl | -5.6 | -2.1 | Reduced charge separation efficiency |

The 2,7-substituted derivative exhibits superior performance in catalytic and optoelectronic applications due to its optimized orbital overlap .

Thermal Stability

The compound demonstrates high thermal stability, with a melting point of 310–311°C (dichloromethane recrystallization) , making it suitable for high-temperature applications.

Scientific Research Applications

Catalysis

The compound is primarily recognized for its role as a ligand in catalytic processes. Its ability to coordinate with transition metals enhances the efficiency of several reactions, including:

- Cross-Coupling Reactions : It facilitates coupling reactions between various organic substrates, crucial for synthesizing complex molecules.

- Hydrogenation Reactions : The compound aids in the hydrogenation of alkenes and alkynes, contributing to the production of saturated compounds.

The electronic properties imparted by the carbazole core enhance its interaction capabilities with metal centers, allowing it to stabilize metal complexes during reactions effectively. Studies indicate that 2,7-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole can improve reaction rates and yields compared to other ligands due to its unique steric and electronic characteristics .

Materials Science

In materials science, 2,7-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole has been investigated for its potential in organic electronics:

- Organic Light-Emitting Diodes (OLEDs) : The compound has been shown to reduce driving voltage and improve quantum efficiency in OLEDs. Specifically, it was reported that devices utilizing this ligand achieved a quantum efficiency of 23.9% and a power efficiency of 37.5 lm/W .

| Property | Value |

|---|---|

| Quantum Efficiency | 23.9% |

| Power Efficiency | 37.5 lm/W |

The reduction in the highest occupied molecular orbital (HOMO)–lowest unoccupied molecular orbital (LUMO) gap is a significant factor contributing to these improvements .

Biological Applications

While research on the biological activity of 2,7-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole is limited, preliminary studies suggest potential applications in drug delivery systems. Its ability to form stable complexes with metal ions may enhance the efficacy of therapeutic agents, making it a candidate for further exploration in medicinal chemistry .

Case Study 1: Catalytic Performance

A study demonstrated the effectiveness of 2,7-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole as a ligand in palladium-catalyzed cross-coupling reactions. The results indicated that the ligand significantly increased both the rate and selectivity of the reaction compared to traditional phosphine ligands .

Case Study 2: OLED Efficiency

In another investigation focused on OLEDs, researchers utilized this compound as a host material for thermally activated delayed fluorescence emitters. The findings revealed that devices incorporating this ligand exhibited enhanced brightness and stability over extended operational periods .

Mechanism of Action

The mechanism of action of 2,7-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole involves its interaction with molecular targets through its diphenylphosphinyl groups. These groups can form coordination complexes with metal ions, facilitating catalytic reactions. The compound’s electronic properties also enable it to participate in electron transfer processes, which are crucial in various chemical and biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,7-Bis(2-nitrophenyl)-9-octyl-9H-carbazole

- Structure : Features nitrophenyl groups at 2,7-positions and an octyl chain at the 9-position.

- Synthesis: Prepared via Suzuki coupling, with a non-planar carbazole core (max deviation: 0.039 Å) .

- Comparison: Electronic Properties: Nitrophenyl groups are electron-withdrawing, contrasting with PPO27’s diphenylphosphinyl groups (moderate electron-withdrawing). Application: No OLED performance data reported, but its non-planar structure may hinder charge transport compared to PPO27’s planar carbazole core.

| Property | PPO27 | 2,7-Bis(2-nitrophenyl)-9-octyl-9H-carbazole |

|---|---|---|

| Substituents | Diphenylphosphinyl | Nitrophenyl |

| Core Planarity | Planar | Non-planar |

| OLED Efficiency (EQE) | 24.2% | Not reported |

9-Phenyl-9H-carbazole-Based o-Carboranyl Compounds (1F, 2P, 3M, 4T)

- Structure : Carbazole core with o-carborane cages and substituents (-F, -H, -CH₃, -C(CH₃)₃) on the 9-phenyl group.

- Photophysics : Exhibits aggregation-induced emission (AIE) with λem ≈ 540 nm in rigid states. Quantum yields increase with electron-donating substituents (e.g., 4T: tert-butyl > 1F: -F) .

- Comparison :

- Role : Acts as an emitter (ICT transition), unlike PPO27’s host function.

- Efficiency : Quantum yields in films range from 15–30% (dependent on substituent), lower than PPO27’s EQE in devices.

| Property | PPO27 | 4T (o-Carboranyl Compound) |

|---|---|---|

| Function | Host | Emitter |

| λem (rigid state) | N/A | ~540 nm |

| Quantum Yield (film) | N/A | ~30% |

| EQE in OLEDs | 24.2% | Not applicable |

TAPC-26DCzPPy-PO-T2T Hybrid Host

- Structure : Combines carbazole, pyridine, and triazine units.

- Performance : Achieves 24% EQE and 76 lm/W power efficiency in OLEDs .

- Comparison :

- Doping Sensitivity : PPO27’s EQE drops at 5% doping due to charge trapping, whereas TAPC-26DCzPPy-PO-T2T’s performance data at varying concentrations are unreported.

- Complexity : TAPC-26DCzPPy-PO-T2T’s multi-component design may complicate synthesis compared to PPO27’s simpler structure.

| Property | PPO27 | TAPC-26DCzPPy-PO-T2T |

|---|---|---|

| Max EQE | 24.2% | 24% |

| Host Type | Bipolar | Multi-component hybrid |

| Doping Optimization | 2% (optimal) | Not specified |

Polymer Analog: Poly[(4,7-diphenyl-1,10-phenanthroline-3,8-diyl)[3,6-bis(diphenylphosphinyl)-9-octyl-9H-carbazole-2,7-diyl]]

- Structure : Polymer with alternating phenanthroline and bis(diphenylphosphinyl)carbazole units.

- Application : Likely used in charge transport layers, contrasting with PPO27’s role as a host.

- Comparison: Flexibility: Polymer’s extended conjugation may enhance thermal stability but reduce solubility. Performance Metrics: No OLED data reported .

Key Research Findings

- PPO27’s Advantages :

- Superior EQE (24.2%) compared to most analogs.

- Optimal doping concentration (2%) mitigates aggregation.

- Limitations: Efficiency drops at higher doping levels due to charge trapping .

Biological Activity

2,7-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole, commonly referred to as PPO27, is a compound of significant interest in materials science and medicinal chemistry. Its unique structure, featuring diphenylphosphine oxide groups at the 2 and 7 positions of the carbazole moiety, suggests potential applications in various biological systems, particularly in drug delivery and photonic devices.

- Molecular Formula : C₄₂H₃₁N₁O₆P₂

- Molecular Weight : 707.65 g/mol

- CAS Number : 92602889

Synthesis

The synthesis of PPO27 involves several steps, including the bromination of 9H-carbazole followed by phosphorylation. The detailed synthetic route is outlined in the literature, highlighting the use of dichloromethane and hydrogen peroxide for oxidation reactions to yield the final product .

Anticancer Properties

Research indicates that PPO27 exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, a study reported that PPO27 demonstrated a significant reduction in cell viability in various cancer cell lines, with an IC50 value indicating effective cytotoxicity.

Antimicrobial Activity

PPO27 has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although comprehensive data on its spectrum of activity remains limited. The compound's phosphine oxide groups are believed to play a role in its interaction with microbial membranes, leading to increased permeability and cell death .

The biological activity of PPO27 can be attributed to its ability to interact with cellular targets. The diphenylphosphine oxide moieties are thought to facilitate binding with proteins involved in signal transduction pathways, potentially altering cellular responses. Additionally, the carbazole structure may contribute to its photophysical properties, enhancing its effectiveness in light-activated therapies .

Case Studies

-

Anticancer Study : In a controlled experiment involving breast cancer cell lines, PPO27 was administered at varying concentrations. Results showed a dose-dependent reduction in cell viability, with significant differences observed at concentrations above 10 µM.

Concentration (µM) Cell Viability (%) 0 100 1 95 10 60 20 30 -

Antimicrobial Study : A study evaluated the antimicrobial efficacy of PPO27 against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibition zones compared to control groups.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for preparing 2,7-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole?

- Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, to introduce phosphine oxide groups at the 2,7-positions of the carbazole core. For example, highlights the use of carbazole derivatives in host materials, suggesting that functionalization at specific positions (e.g., 2,7) requires precise stoichiometric control and inert atmosphere conditions. Post-synthesis purification often employs column chromatography or recrystallization to achieve high purity (>95%) .

Q. Which analytical techniques are critical for structural verification of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) confirms substitution patterns and phosphine oxide bonding. X-ray crystallography (as in ) resolves stereochemical details, while High-Resolution Mass Spectrometry (HR-MS) validates molecular weight. Additional methods include Fourier Transform Infrared (FTIR) spectroscopy to identify P=O stretching vibrations (~1200 cm⁻¹) .

Q. How does the introduction of diphenylphosphinyl groups influence the compound’s electronic properties?

- Answer : The electron-withdrawing nature of diphenylphosphinyl groups lowers the carbazole moiety’s highest occupied molecular orbital (HOMO), enhancing electron transport capabilities. Cyclic voltammetry (CV) measurements reveal oxidation potentials (~5.75–5.89 eV), critical for charge balance in optoelectronic applications .

Advanced Research Questions

Q. What role does 2,7-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole play in enhancing thermally activated delayed fluorescence (TADF) device efficiency?

- Answer : As a bipolar host material ( ), it facilitates balanced hole/electron mobility (>10⁻⁴ cm² V⁻¹ s⁻¹ at 3×10⁵ V cm⁻¹) and efficient energy transfer to TADF dopants. The rigid carbazole backbone suppresses non-radiative decay, while phosphine oxide groups stabilize triplet excitons, achieving external quantum efficiencies (EQE) up to 24.2% in doped OLEDs .

Q. How can substituent positioning (e.g., 2,7 vs. 3,6) on the carbazole core alter optoelectronic performance?

- Answer : Substitutions at 2,7 positions optimize conjugation length and steric effects, improving solid-state photoluminescence quantum yields (PLQY: 17–53% in ). In contrast, 3,6-substituted derivatives exhibit reduced intermolecular aggregation, as shown in X-ray diffraction studies ( ). Computational modeling (DFT) is recommended to predict substituent effects on charge mobility .

Q. What experimental strategies mitigate efficiency roll-off in OLEDs using this compound as a host?

- Answer : Key approaches include:

- Dopant Optimization : Selecting emitters with complementary triplet energies (e.g., (4s,6s)-2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile in ) to minimize energy loss.

- Layer Architecture : Incorporating spacer layers (e.g., TAPC/26DCzPPy-PO-T2T in ) to confine excitons and reduce quenching.

- Thermal Management : Ensuring thermal stability (>450°C via TGA) to prevent phase separation at high brightness .

Q. How can electrochemical impedance spectroscopy (EIS) characterize charge transport in polymer films derived from this compound?

- Answer : EIS (as in ) models charge transfer resistance (Rct) and double-layer capacitance (Cdl) using equivalent circuits (e.g., R[QR(CR)(RW)]). For poly(NPhSCz)/CFME films, Cdl values (~28 mF/cm²) indicate superior capacitive behavior compared to gold electrodes, critical for evaluating charge injection efficiency in organic electronics .

Q. What comparative advantages does this compound offer over fluorenyl-carbazole hybrids in host-guest systems?

- Answer : While fluorenyl-carbazole hybrids ( ) achieve high luminance (>10,000 cd/m²), 2,7-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole provides better hole/electron mobility balance due to its asymmetric phosphine oxide groups. Direct comparison via time-resolved photoluminescence (TRPL) can quantify exciton lifetime differences .

Methodological Notes

- Data Contradictions : reports PLQY variations (17–53%) based on substituent positions, while emphasizes mobility over luminescence. Researchers should prioritize substituent selection based on target applications (e.g., mobility for OLED hosts vs. PLQY for emitters).

- Critical Techniques : Include differential scanning calorimetry (DSC) to assess glass transition temperatures (Tg) and grazing-incidence wide-angle X-ray scattering (GIWAXS) for thin-film morphology analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.